molecular formula C7H11ClO B3383348 2-(Chloromethyl)-2-methylcyclopentan-1-one CAS No. 40792-02-7

2-(Chloromethyl)-2-methylcyclopentan-1-one

Cat. No. B3383348
CAS RN: 40792-02-7
M. Wt: 146.61 g/mol
InChI Key: XWYYBAHMEJIMKQ-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-2-methylcyclopentan-1-one” is a type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA . Another example is the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol through a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination .


Molecular Structure Analysis

Chloroalkyl ethers are a class of organic compounds with the general structure R-O- (CH 2) n -Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . A similar compound, Chloromethyl methyl ether (CMME), is an ether with the formula C H 3 O CH2 Cl .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, Epichlorohydrin, aka 2-(chloromethyl)oxirane, is a hazardous bifunctional liquid with a chloroform-like odor. It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers .

Mechanism of Action

While the exact mechanism of action for “2-(Chloromethyl)-2-methylcyclopentan-1-one” is not available, similar compounds have been studied. For example, Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .

Safety and Hazards

The safety data sheet for Chloromethane, a similar compound, indicates that it is extremely flammable and contains gas under pressure. It is suspected of causing cancer and damaging fertility or the unborn child .

properties

IUPAC Name

2-(chloromethyl)-2-methylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(5-8)4-2-3-6(7)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYYBAHMEJIMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-2-methylcyclopentan-1-one
Reactant of Route 2
2-(Chloromethyl)-2-methylcyclopentan-1-one
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Reactant of Route 4
2-(Chloromethyl)-2-methylcyclopentan-1-one
Reactant of Route 5
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Reactant of Route 6
2-(Chloromethyl)-2-methylcyclopentan-1-one

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